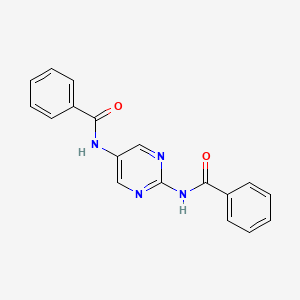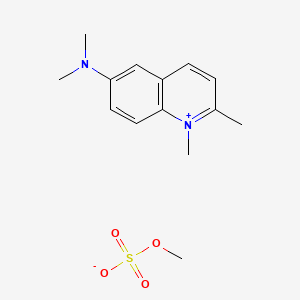![molecular formula C19H29NO5S B12894419 7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid CAS No. 89248-95-3](/img/structure/B12894419.png)
7-{3-[3-Hydroxy-5-(thiophen-2-yl)pentyl]-2-oxo-1,3-oxazolidin-4-yl}heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid is a complex organic compound that features a unique structure combining a thiophene ring, a hydroxy group, and an oxazolidinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid typically involves multi-step organic reactions One common approach is to start with the thiophene derivative, which undergoes a series of reactions including alkylation, oxidation, and cyclization to form the oxazolidinone ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The oxo group in the oxazolidinone ring can be reduced to form a hydroxyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of halogenated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural features that may interact with biological targets.
Wirkmechanismus
The mechanism of action of 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid involves its interaction with specific molecular targets. The thiophene ring and oxazolidinone ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The exact mechanism would depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(3-(3-Hydroxy-5-(phenyl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid: Similar structure but with a phenyl ring instead of a thiophene ring.
7-(3-(3-Hydroxy-5-(furan-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 7-(3-(3-Hydroxy-5-(thiophen-2-yl)pentyl)-2-oxooxazolidin-4-yl)heptanoic acid imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings. This can influence its reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Eigenschaften
CAS-Nummer |
89248-95-3 |
|---|---|
Molekularformel |
C19H29NO5S |
Molekulargewicht |
383.5 g/mol |
IUPAC-Name |
7-[3-(3-hydroxy-5-thiophen-2-ylpentyl)-2-oxo-1,3-oxazolidin-4-yl]heptanoic acid |
InChI |
InChI=1S/C19H29NO5S/c21-16(9-10-17-7-5-13-26-17)11-12-20-15(14-25-19(20)24)6-3-1-2-4-8-18(22)23/h5,7,13,15-16,21H,1-4,6,8-12,14H2,(H,22,23) |
InChI-Schlüssel |
QZDQGJJRMDKXOK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(N(C(=O)O1)CCC(CCC2=CC=CS2)O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


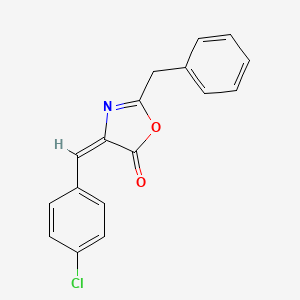
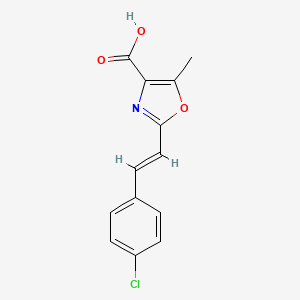
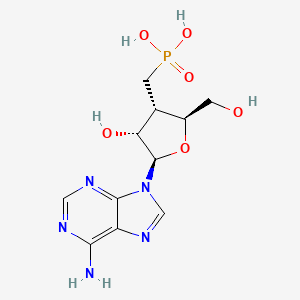
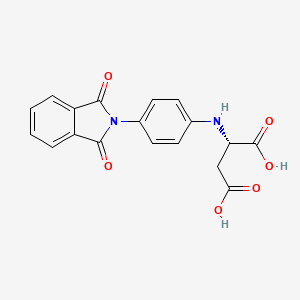
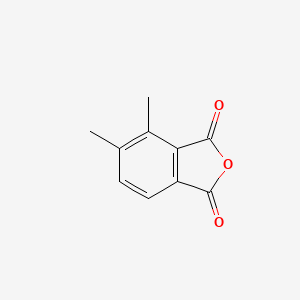
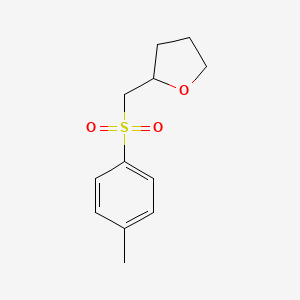

![2-{[6-Amino-2-(diethylamino)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B12894368.png)
![N-(2,6-dimethylphenyl)imidazo[1,5-a]pyrazin-8-amine](/img/structure/B12894373.png)
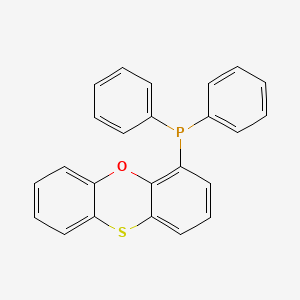
![1-{3-[8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl]phenyl}ethan-1-one](/img/structure/B12894390.png)
